molecular formula C16H12ClIN2O2 B4554278 N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

Cat. No.: B4554278
M. Wt: 426.63 g/mol
InChI Key: UOCROCSVFXLAJT-NTEUORMPSA-N
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Description

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is a useful research compound. Its molecular formula is C16H12ClIN2O2 and its molecular weight is 426.63 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-iodobenzamide is 425.96320 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing complex molecules and polymers involving compounds structurally related or similar to N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-iodobenzamide. For instance, the synthesis and characterization of novel aromatic polyimides through polymerization reactions involving similar compounds illustrate the material science application of such chemicals. These polymers exhibit significant solubility in organic solvents and demonstrate thermal stability across a wide temperature range, highlighting their potential in creating advanced materials with specific desired properties (Butt et al., 2005).

Pharmaceutical Cocrystals

In pharmaceutical research, the synthesis of cocrystals involving benzamide derivatives has been explored to improve the physicochemical properties of drugs. Studies have shown that cocrystals can enhance the solubility and dissolution rates of active pharmaceutical ingredients. For example, research involving ethenzamide and various coformers has demonstrated that cocrystals dissolve faster and exhibit higher equilibrium solubility than the parent compound. This suggests the potential of using related benzamide compounds to develop better pharmaceutical formulations (Aitipamula et al., 2012).

Metal Complexes and Catalysis

The creation of metal complexes with benzamide derivatives has implications in catalysis and organometallic chemistry. Studies have focused on synthesizing and characterizing rhenium and technetium complexes with tridentate ligands related to benzamide, revealing their stable structures and potential catalytic applications. These complexes have been explored for their unique bonding features and stability, opening new avenues in catalytic processes and material synthesis (Hung Huy et al., 2008).

Environmental Implications

Research on the transformation products of UV filters in water treatment processes has identified the formation of benzamide derivatives as by-products. This work is crucial in understanding the environmental impact and potential risks associated with chlorination treatments of water containing organic compounds. The identification of novel by-products, including benzamide derivatives, during such treatments helps in assessing the ecological and health risks posed by these substances (Sun et al., 2019).

Antibacterial Applications

Studies on antibacterial macromolecules have explored the incorporation of benzamide derivatives into polymers to develop materials with bactericidal and bacteriostatic properties. These macromolecules have been investigated for their ability to immobilize or adsorb bacteria, offering new strategies for creating antibacterial surfaces and materials (Tashiro, 2001).

Properties

IUPAC Name

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIN2O2/c17-11-7-5-10(6-8-11)9-14(15(19)21)20-16(22)12-3-1-2-4-13(12)18/h1-9H,(H2,19,21)(H,20,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCROCSVFXLAJT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Reactant of Route 2
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Reactant of Route 3
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Reactant of Route 4
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Reactant of Route 5
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Reactant of Route 6
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.